molecular formula C15H13N3O3S2 B2359062 5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1396810-23-3

5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No. B2359062
CAS RN: 1396810-23-3
M. Wt: 347.41
InChI Key: TVUTUEPQTCCHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(Phenylsulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen in its structure.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Prajapati and Thakur (2014) demonstrated the synthesis of novel azetidinones and their evaluation for antimicrobial activities. These compounds were synthesized through facile condensation and cyclocondensation reactions, exhibiting significant antibacterial and antifungal properties Prajapati & Thakur, 2014.

Antibacterial Activity Against Rice Bacterial Leaf Blight

Li et al. (2015) explored sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against rice bacterial leaf blight. These compounds showed promising antibacterial activity, with one derivative outperforming commercial agents, and demonstrated the potential to enhance plant resistance against bacterial infections Li et al., 2015.

Anti-HIV Activity

Syed et al. (2011) synthesized new 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids and evaluated their anti-HIV activity. Although these compounds showed no selective inhibition against HIV-1 and HIV-2, modifications to their structure might lead to the development of new antiviral agents Syed et al., 2011.

Antitubercular and Anticancer Agents

Kumar et al. (2013) reported on the synthesis of sulfonyl derivatives with potential antimicrobial and antitubercular activities. Some of these compounds displayed excellent activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular molecules Kumar et al., 2013.

Antifungal Activity

Xu et al. (2011) synthesized new sulfone compounds containing 1,3,4-oxadiazole moieties and evaluated their antifungal activities against various plant pathogenic fungi. Some compounds exhibited superior activity compared to the commercial fungicide hymexazol, suggesting their potential as lead compounds for agrochemical development Xu et al., 2011.

properties

IUPAC Name

5-[1-(benzenesulfonyl)azetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-23(20,13-4-2-1-3-5-13)18-8-12(9-18)15-16-14(17-21-15)11-6-7-22-10-11/h1-7,10,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUTUEPQTCCHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.